molecular formula C13H20N2O2 B114205 [4-(2-Morpholinoethoxy)phenyl]methylamine CAS No. 140836-69-7

[4-(2-Morpholinoethoxy)phenyl]methylamine

Cat. No. B114205
CAS RN: 140836-69-7
M. Wt: 236.31 g/mol
InChI Key: KMSJKJIIAVTIKY-UHFFFAOYSA-N
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Description

4-(2-Morpholinoethoxy)phenyl]methylamine, or 4-MEM, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of morpholine, a heterocyclic amine compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. 4-MEM has a variety of uses in the laboratory, including as a reagent for the synthesis of other compounds, as a catalyst for the formation of polymers, and as a substrate for enzyme-catalyzed reactions. In addition, it has been used in the study of biological processes and biochemical pathways, as well as in the development of drugs and other therapeutic agents.

Scientific Research Applications

Antimicrobial Agents

This compound has been utilized in the synthesis of novel N-phenylacetamide analogues, which exhibit significant antimicrobial activity . These derivatives are tested against various fungal and bacterial strains, showing promising results compared to standard drugs like clotrimazole and streptomycin. The antimicrobial efficacy is determined using techniques like disc agar diffusion, highlighting its potential as a new class of antibiotics.

Anticancer Research

The morpholine moiety, a component of this compound, is a common feature in many pharmaceuticals, including anticancer agents like gefitinib . Research into derivatives of morpholino compounds has shown potential in creating new treatments that target specific cancer cells, reducing side effects and improving patient outcomes.

Analgesics Development

Compounds containing the morpholino group have been found in analgesics such as dextromoramide . The structural similarity suggests that “[4-(2-Morpholinoethoxy)phenyl]methylamine” could be a precursor or a scaffold in the development of new pain-relieving medications.

Cholesterol Management

Derivatives of this compound have been designed to inhibit Cholesteryl Ester Transfer Protein (CETP) . CETP inhibitors are a potential therapeutic option for managing cholesterol levels, particularly in the treatment of cardiovascular diseases. They work by altering the lipid exchange between lipoproteins, which can lead to improved high-density lipoprotein (HDL) levels.

Hepatitis C Treatment

Morpholino acetimidamide derivatives, related to “[4-(2-Morpholinoethoxy)phenyl]methylamine”, have been reported to suppress hepatitis C virus replication . This suggests that further research into this compound could lead to new antiviral drugs that specifically target and inhibit the replication of the hepatitis C virus.

Anti-inflammatory and Antioxidant Applications

The structural framework of “[4-(2-Morpholinoethoxy)phenyl]methylamine” allows for the synthesis of derivatives with anti-inflammatory and antioxidant properties . These properties are crucial in the development of treatments for chronic diseases such as arthritis and for preventing oxidative stress-related cellular damage.

properties

IUPAC Name

[4-(2-morpholin-4-ylethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c14-11-12-1-3-13(4-2-12)17-10-7-15-5-8-16-9-6-15/h1-4H,5-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSJKJIIAVTIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428208
Record name 1-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Morpholinoethoxy)phenyl]methylamine

CAS RN

140836-69-7
Record name 1-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 140836-69-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-[2-(4-morpholinyl)ethoxy]benzonitrile (0.93 g, 4 mmol), ethanol (100 mL), CHCl3 (4 mL) and PtO2 (100 mg) was hydrogenated at 45 psi on a Parr hydrogenator for 8 hours. Concentrated HCl (2-3 drops) was then added to the reaction mixture and the hydrogenation was continued for another 10 hours. The catalyst was removed by filtration, the filter cake was washed with ethanol and then the filtrate was evaporated to dryness. The residue was dissolved in water and then was saturated with solid K2CO3. The mixture was extracted with CH2Cl2 and then the CH2Cl2 layer was dried over K2CO3 and evaporated to afford 0.75 g (79%) of 4-[2-(4-morpholinyl)ethoxy]phenylmethylamine.
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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